molecular formula C9H13FN2 B14854680 3-(4-Fluoro-5-methylpyridin-3-YL)propan-1-amine

3-(4-Fluoro-5-methylpyridin-3-YL)propan-1-amine

Cat. No.: B14854680
M. Wt: 168.21 g/mol
InChI Key: XLMRMLABDPSGST-UHFFFAOYSA-N
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Description

3-(4-Fluoro-5-methylpyridin-3-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a pyridine ring, along with a propan-1-amine side chain. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-5-methylpyridin-3-YL)propan-1-amine can be achieved through several synthetic routes. One common method involves the use of fluorinated pyridine derivatives as starting materials. The synthesis typically involves the following steps:

    Fluorination: Introduction of the fluorine atom into the pyridine ring using reagents such as Selectfluor®.

    Methylation: Addition of a methyl group to the pyridine ring through alkylation reactions.

    Amination: Introduction of the propan-1-amine side chain through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-5-methylpyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom and the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(4-Fluoro-5-methylpyridin-3-YL)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-5-methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylpyridin-4-yl)propan-1-amine
  • 3-(5-Fluoropyridin-3-yl)propan-1-amine
  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine

Uniqueness

3-(4-Fluoro-5-methylpyridin-3-YL)propan-1-amine is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring, which can significantly influence its chemical and biological properties. This combination of substituents can enhance its stability, reactivity, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

3-(4-fluoro-5-methylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C9H13FN2/c1-7-5-12-6-8(9(7)10)3-2-4-11/h5-6H,2-4,11H2,1H3

InChI Key

XLMRMLABDPSGST-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1F)CCCN

Origin of Product

United States

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